

# A Comprehensive Spectroscopic and Structural Elucidation of N-(3-Aminophenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(3-Aminophenyl)acetamide

Cat. No.: B363913

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## Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **N-(3-Aminophenyl)acetamide** (CAS No. 102-28-3), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] Intended for researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and unambiguous structural profile of the molecule. Each section includes not only the raw spectral data but also a detailed interpretation grounded in fundamental chemical principles, field-proven experimental protocols, and insights into the causality behind analytical choices. The aim is to provide a definitive reference for the identification, characterization, and quality assessment of **N-(3-Aminophenyl)acetamide**.

## Introduction and Physicochemical Profile

**N-(3-Aminophenyl)acetamide**, also known as 3-aminoacetanilide or m-aminoacetanilide, is an aromatic amine derivative of acetanilide.[3] Its structural arrangement, featuring both a primary amine ( $-\text{NH}_2$ ) and a secondary amide ( $-\text{NHCOCH}_3$ ) group on a benzene ring, makes it a versatile precursor in organic synthesis.[3][4] Accurate and reliable characterization is paramount to ensuring the purity and identity of this compound for downstream applications. This guide establishes a validated spectroscopic baseline for **N-(3-Aminophenyl)acetamide**.

The fundamental physicochemical properties of the compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	102-28-3	[1][3][5]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	[1][6]
Molecular Weight	150.18 g/mol	[1][3][6]
Appearance	Gray to light brown crystalline powder/solid	[1][2]
Melting Point	86-88 °C	[1][5][6]
Solubility	Soluble in water (1-5 g/100 mL at 24 °C)	[1][3][6]
Exact Mass	150.079312947 u	[6]

Below is the chemical structure of **N-(3-Aminophenyl)acetamide**, with atoms numbered for the purpose of NMR assignment in the subsequent sections.

Caption: Molecular structure of **N-(3-Aminophenyl)acetamide** with IUPAC numbering.

## Proton (<sup>1</sup>H) NMR Spectroscopy

Proton NMR is a primary technique for structural elucidation, providing detailed information about the chemical environment, connectivity, and quantity of protons in a molecule.

### <sup>1</sup>H NMR Data Summary (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.58	Singlet (s)	1H	-	Amide NH
6.92	Triplet (t)	1H	J = 2.00 Hz	Aromatic H-2
6.88	Triplet (t)	1H	J = 8.00 Hz	Aromatic H-4
6.64	Doublet of Doublets (dd)	1H	J <sub>1</sub> = 0.80 Hz, J <sub>2</sub> = 8.00 Hz	Aromatic H-6
6.23	Doublet of Doublets (dd)	1H	J <sub>1</sub> = 1.60 Hz, J <sub>2</sub> = 8.00 Hz	Aromatic H-5
5.00	Broad Singlet (bs)	2H	-	Amine NH <sub>2</sub>
1.99	Singlet (s)	3H	-	Acetyl CH <sub>3</sub>

Data sourced  
from  
ChemicalBook.

[\[1\]](#)

## Spectral Interpretation

The choice of dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) as the solvent is strategic; its polarity ensures dissolution of the compound, and its ability to form hydrogen bonds allows for the clear observation of exchangeable protons like those on the amide and amine groups.[\[7\]](#)

- Amide and Amine Protons: The sharp singlet at 9.58 ppm is characteristic of the amide (N-H) proton, which is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in resonance.[\[1\]](#) The broad singlet at 5.00 ppm corresponds to the two protons of the primary amine (-NH<sub>2</sub>).[\[1\]](#) Its broadness is typical for amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

- Aromatic Protons: The aromatic region (6.0-7.0 ppm) displays a complex pattern consistent with a 1,3-disubstituted benzene ring.
  - The proton at C2 (6.92 ppm) appears as a triplet because it is coupled to both H-4 and H-6 with similar small coupling constants, appearing as a triplet ( $J=2.00$  Hz).[1] It is the most deshielded aromatic proton due to its ortho position to the electron-withdrawing acetamido group.
  - The proton at C4 (6.88 ppm) is a triplet ( $J=8.00$  Hz), indicating coupling to two adjacent protons (H-5 and H-2).[1]
  - The protons at C6 (6.64 ppm) and C5 (6.23 ppm) appear as doublets of doublets, consistent with their positions adjacent to other aromatic protons.[1] The upfield shift of the H-5 proton is attributed to the electron-donating effect of the ortho-amino group.
- Aliphatic Protons: The sharp singlet at 1.99 ppm, integrating to three protons, is unambiguously assigned to the methyl ( $\text{CH}_3$ ) protons of the acetyl group.[1] Its singlet nature indicates no adjacent protons for coupling.

## Experimental Protocol: $^1\text{H}$ NMR Acquisition

- Sample Preparation: Accurately weigh approximately 10-15 mg of **N-(3-Aminophenyl)acetamide** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay (d1): 1-2 seconds.

- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual DMSO solvent peak at  $\delta$  2.50 ppm.

## Carbon-13 ( $^{13}\text{C}$ ) NMR Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal.

### $^{13}\text{C}$ NMR Data Summary (100 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
167.85	Carbonyl (C=O)
148.85	Aromatic C1 (-NH)
139.85	Aromatic C3 (-NH <sub>2</sub> )
128.75	Aromatic C4
109.04	Aromatic C5
106.93	Aromatic C6
104.67	Aromatic C2
23.98	Acetyl (CH <sub>3</sub> )
Data sourced from ChemicalBook.[1]	

## Spectral Interpretation

- Carbonyl and Methyl Carbons: The signal at 167.85 ppm is in the typical downfield region for an amide carbonyl carbon. The upfield peak at 23.98 ppm corresponds to the methyl carbon of the acetyl group.[1]
- Aromatic Carbons: The six aromatic carbons are chemically distinct and thus produce six separate signals.

- The two carbons directly attached to nitrogen atoms (C1 and C3) are the most downfield (148.85 and 139.85 ppm) due to the electronegativity of nitrogen.[1] C1, bonded to the more electron-withdrawing acetamido group, is further downfield than C3, which is bonded to the electron-donating amino group.
- The remaining four signals (128.75, 109.04, 106.93, and 104.67 ppm) are assigned to the aromatic C-H carbons.[1] Their specific shifts are influenced by the combined electronic effects of the two substituents.

## Experimental Protocol: $^{13}\text{C}$ NMR Acquisition

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis.
- Instrumentation: A 100 MHz (or corresponding field strength) NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Spectral Width: 0-200 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase correct the spectrum and reference it to the DMSO- $d_6$  solvent peak at  $\delta$  39.52 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

## IR Data Summary

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
3450-3250	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH <sub>2</sub> )
~3300	N-H Stretch	Secondary Amide (-NH-)
3100-3000	C-H Stretch	Aromatic C-H
~1660	C=O Stretch (Amide I band)	Amide (-C=O)
~1600 & ~1475	C=C Stretch	Aromatic Ring
~1550	N-H Bend (Amide II band)	Secondary Amide (-NH-)

Note: These are characteristic ranges. Actual peak values can be found in a measured spectrum.

## Spectral Interpretation

The IR spectrum of **N-(3-Aminophenyl)acetamide** is rich with features that confirm its structure.

- **N-H Region:** A key diagnostic area is above 3200 cm<sup>-1</sup>. One would expect to see two distinct peaks for the primary amine (corresponding to asymmetric and symmetric N-H stretching) and a separate, single peak for the secondary amide N-H stretch.
- **Carbonyl Region:** A very strong, sharp absorption peak around 1660 cm<sup>-1</sup> is the "Amide I" band, unequivocally indicating the presence of the amide carbonyl group.
- **Fingerprint Region:** The "Amide II" band, resulting from N-H bending and C-N stretching, is expected around 1550 cm<sup>-1</sup>. The aromatic C=C stretching vibrations typically appear as a pair of peaks around 1600 cm<sup>-1</sup> and 1475 cm<sup>-1</sup>.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
- **Sample Application:** Place a small amount of the solid **N-(3-Aminophenyl)acetamide** powder directly onto the ATR crystal.
- **Data Acquisition:** Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
- **Scanning:** Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

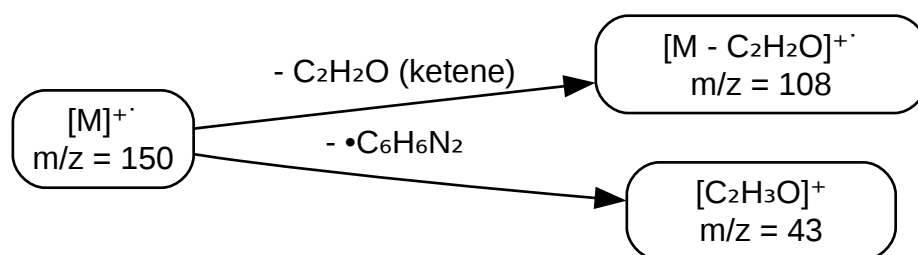
### MS Data Summary (Electron Ionization)

m/z (mass-to-charge ratio)	Proposed Identity
150	$[\text{M}]^{+\cdot}$ (Molecular Ion)
108	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^{+\cdot}$ (Loss of ketene)
92	$[\text{C}_6\text{H}_6\text{N}]^+$ (Anilinium fragment)
43	$[\text{C}_2\text{H}_3\text{O}]^+$ (Acetyl cation)

## Fragmentation Analysis

Under Electron Ionization (EI), the molecular ion ( $[\text{M}]^{+\cdot}$ ) is expected at  $m/z = 150$ , confirming the molecular weight.<sup>[6]</sup> The structure suggests several predictable fragmentation pathways.





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Caption: Primary fragmentation pathway for **N-(3-Aminophenyl)acetamide** in EI-MS.

The most characteristic fragmentation is the cleavage of the amide bond.

- **Loss of Ketene:** A common pathway for acetanilides is the McLafferty-type rearrangement leading to the loss of a neutral ketene molecule ( $CH_2=C=O$ , 42 Da), resulting in a prominent fragment ion at  $m/z$  108. This fragment corresponds to the *m*-phenylenediamine radical cation.
- **Formation of Acetyl Cation:** Cleavage of the C-N amide bond can also generate the highly stable acetyl cation ( $[CH_3CO]^+$ ) at  $m/z$  43.

## Experimental Protocol: EI-MS

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
- **Ionization:** The sample is vaporized by heating and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
- **Mass Analysis:** The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus  $m/z$ .

## Integrated Spectroscopic Conclusion

The collective data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS provide a cohesive and definitive structural confirmation of **N-(3-Aminophenyl)acetamide**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR precisely map the proton and carbon skeletons, confirming the 1,3-substitution pattern. IR spectroscopy validates the presence of the key amine and amide functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the molecular weight and shows fragmentation patterns, such as the loss of ketene, that are perfectly consistent with the proposed structure. This multi-technique approach ensures an unambiguous and confident identification of the compound.

## Safety and Handling

**N-(3-Aminophenyl)acetamide** is classified as a substance that may cause skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8]

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[8]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9] Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[2][6][8]

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